{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol
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Overview
Description
{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol: is an organic compound characterized by its unique structure, which includes two methoxy-substituted phenyl groups connected by an ethane-1,2-diylbis(oxy) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethane-1,2-diol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the compound can result in the formation of corresponding alcohols or phenols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and phenols.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool in understanding biochemical processes .
Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications .
Mechanism of Action
The mechanism of action of {Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethane-1,2-diylbis(oxy)bis(4-methoxyphenyl): Similar structure but with different substitution patterns.
Ethane-1,2-diylbis(oxy)bis(3,4-dimethoxyphenyl): Contains additional methoxy groups, leading to different chemical properties.
Ethane-1,2-diylbis(oxy)bis(4-hydroxyphenyl): Hydroxy groups instead of methoxy, affecting reactivity and applications.
Uniqueness: The uniqueness of {Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Properties
CAS No. |
98688-18-7 |
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Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[4-[2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethoxy]-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C18H22O6/c1-21-17-9-13(11-19)3-5-15(17)23-7-8-24-16-6-4-14(12-20)10-18(16)22-2/h3-6,9-10,19-20H,7-8,11-12H2,1-2H3 |
InChI Key |
PUNMAGMPZJTWMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCCOC2=C(C=C(C=C2)CO)OC |
Origin of Product |
United States |
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